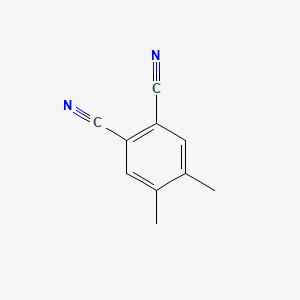

1,2-Benzenedicarbonitrile, 4,5-dimethyl-

Description

1,2-Benzenedicarbonitrile, 4,5-dimethyl- (CAS: Not explicitly provided in evidence) is a derivative of phthalonitrile (1,2-benzenedicarbonitrile, CAS 91-15-6 ), featuring two methyl (-CH₃) groups at the 4 and 5 positions on the benzene ring. Its molecular formula is C₁₀H₈N₂, with a molecular weight of 158.18 g/mol. The methyl groups enhance hydrophobicity and may influence reactivity in cyclization reactions compared to unsubstituted phthalonitrile.

Properties

IUPAC Name |

4,5-dimethylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTKZPQZOSKWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484727 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36360-43-7 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarbonitrile, 4,5-dimethyl- can be synthesized through several methods. One common method involves the reaction of 4,5-dimethylphthalic anhydride with ammonia, followed by dehydration to form the dinitrile compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,2-benzenedicarbonitrile, 4,5-dimethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 4,5-dimethylphthalic acid.

Reduction: 4,5-dimethyl-1,2-benzenediamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dimethyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dimethyl- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- This enhances hydrophobicity, making the compound suitable for non-polar solvents . Amino Groups (4,5-diamino): Electron-donating amino groups facilitate nucleophilic reactions and metal coordination, useful in pharmaceutical intermediates . Methoxy Groups (4,5-dimethoxy): Polar methoxy groups improve solubility in polar aprotic solvents (e.g., DMF), advantageous for applications in organic electronics . Bromo Groups (4,5-dibromo): Electron-withdrawing bromine atoms enhance flame retardancy but may complicate synthesis due to steric hindrance .

Research Findings and Challenges

- Synthetic Challenges : highlights difficulties in synthesizing 4,5-diiodo-1,2-benzenedicarbonitrile, underscoring the sensitivity of halogenated derivatives to reaction conditions. Methyl groups, being less reactive, may simplify synthesis but require precise control to avoid byproducts.

- Structure-Property Relationships: Methoxy and amino derivatives show higher solubility in polar solvents compared to methyl or bromo analogs, impacting their utility in solution-phase applications .

Biological Activity

1,2-Benzenedicarbonitrile, 4,5-dimethyl- (CAS Number: 36360-43-7) is an organic compound with the molecular formula C10H8N2. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

1,2-Benzenedicarbonitrile, 4,5-dimethyl- features a benzene ring substituted with two nitrile groups at the 1 and 2 positions and two methyl groups at the 4 and 5 positions. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of 1,2-benzenedicarbonitrile, 4,5-dimethyl- is primarily attributed to its ability to interact with various biomolecules. The nitrile groups can participate in nucleophilic addition reactions, while the benzene ring is prone to electrophilic substitution. These interactions may lead to modifications in cellular pathways and biomolecular structures.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that 1,2-benzenedicarbonitrile derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

- Anticancer Potential : Investigations into the anticancer effects of this compound have shown promise. It may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specific studies have demonstrated its ability to inhibit enzymes involved in inflammatory responses and metabolic pathways.

Antimicrobial Activity Study

A study published in a peer-reviewed journal investigated the antimicrobial effects of several benzenedicarbonitrile derivatives, including 1,2-benzenedicarbonitrile, 4,5-dimethyl-. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity Study

In another research project focusing on the anticancer properties of various nitrile compounds, it was found that treatment with 1,2-benzenedicarbonitrile, 4,5-dimethyl- led to a significant reduction in cell viability in human cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Comparative Analysis

When compared to similar compounds such as 1,2-Benzenedicarbonitrile and 4,5-Dimethylphthalonitrile , the presence of methyl groups at the 4th and 5th positions enhances the solubility and biological activity of 1,2-benzenedicarbonitrile, 4,5-dimethyl-. This structural modification may improve its interaction with target biomolecules due to increased steric hindrance and electronic effects.

| Compound | Structure Features | Notable Biological Activity |

|---|---|---|

| 1,2-Benzenedicarbonitrile | No methyl substitutions | Limited activity |

| 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | Two methyl substitutions | Enhanced antimicrobial and anticancer activity |

| 4,5-Dimethylphthalonitrile | Phthalic acid derivative | Moderate enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.